molecular formula C11H20N2OS B13301319 N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13301319
M. Wt: 228.36 g/mol
InChI Key: DVLZRPWVIWCKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide is a chemical compound with the molecular formula C₁₁H₂₀N₂OS. It is known for its unique structure, which includes a cyclopropane ring and a thianyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-aminoethylthiane. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclopropane ring or the thianyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(thian-4-yl)amino]ethyl}acetamide hydrochloride
  • N-{2-[(thiolan-3-yl)amino]ethyl}cyclopropanecarboxamide

Uniqueness

N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide is unique due to its specific structural features, such as the cyclopropane ring and the thianyl group. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H20N2OS

Molecular Weight

228.36 g/mol

IUPAC Name

N-[2-(thian-3-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H20N2OS/c14-11(9-3-4-9)13-6-5-12-10-2-1-7-15-8-10/h9-10,12H,1-8H2,(H,13,14)

InChI Key

DVLZRPWVIWCKBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NCCNC(=O)C2CC2

Origin of Product

United States

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